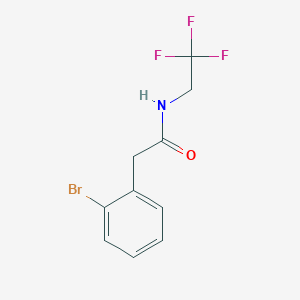

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoroethyl group attached to an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Bromination of Phenyl Ring: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

Formation of Acetamide: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2,2,2-trifluoroethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Products include phenols or substituted amines.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include primary amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide exhibit significant anticancer properties. The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's efficacy against various human tumor cell lines. For instance, compounds derived from this structure showed promising growth inhibition rates, with mean GI50 values indicating effective cytotoxicity against cancer cells .

Mechanism of Action

The mechanism through which the compound exerts its anticancer effects is believed to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Specific analogs have demonstrated the ability to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Organic Synthesis

Building Block for Fluorinated Compounds

The compound serves as an essential building block in the synthesis of fluorinated pharmaceuticals. Its trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design. The introduction of bromine on the phenyl ring allows for further functionalization through nucleophilic substitution reactions, expanding the synthetic utility of the compound .

Deoxytrifluoromethylation Reactions

In organic synthesis, this compound has been utilized in deoxytrifluoromethylation reactions. This reaction is crucial for introducing trifluoromethyl groups into organic molecules, which can significantly alter their biological activity and pharmacokinetic properties. The compound has been tested alongside other reagents to optimize yields and selectivity in these transformations .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

2-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

2-(2-Iodophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chlorinated, fluorinated, and iodinated analogs.

Activité Biologique

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of bromine and trifluoroethyl groups enhances its lipophilicity and reactivity, making it a valuable intermediate in drug synthesis and agrochemical applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H10BrF3N. The compound features a bromobenzene moiety attached to an acetamide group with a trifluoroethyl substituent. This structure is crucial for its biological activity, as the functional groups can interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets through its functional groups. The bromine atom can engage in halogen bonding, while the trifluoroethyl group enhances membrane permeability. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The introduction of halogen atoms often enhances the antibacterial efficacy of organic compounds.

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor due to its ability to bind selectively to active sites on target enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Pharmacological Effects : Similar compounds have been shown to influence neurotransmitter systems, indicating that this compound may also affect pathways related to mood regulation and cognitive function .

Case Studies

- Pharmacokinetics : In studies involving animal models, compounds structurally similar to this compound demonstrated favorable pharmacokinetic profiles with moderate bioavailability and low clearance rates. This suggests potential for sustained therapeutic effects when administered .

- Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit low toxicity profiles, the introduction of specific functional groups can alter this significantly. Continuous monitoring of side effects is essential during drug development phases .

Comparative Data Table

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 307.1 g/mol | Varies (e.g., 280-350 g/mol) |

| Lipophilicity | High (due to trifluoroethyl group) | Moderate to High |

| Antimicrobial Activity | Potentially Active | Varies (some show strong activity) |

| Enzyme Inhibition | Possible | Confirmed in several studies |

| Toxicity | Low (preliminary data) | Varies significantly |

Applications in Research

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can lead to the development of new drugs targeting specific diseases or conditions. Additionally, research into its role as a building block for more complex molecules continues to expand its applicability in material science and biochemistry.

Propriétés

IUPAC Name |

2-(2-bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKDJAONOKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.